An In-depth Technical Guide to the Crystal Structure Determination of Beryllium Borohydride
An In-depth Technical Guide to the Crystal Structure Determination of Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the crystal structure of beryllium borohydride (B1222165) (Be(BH₄)₂). It details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to aid in the understanding of the complex structure and experimental workflows.
Introduction
Beryllium borohydride is a fascinating and highly reactive inorganic compound with a high hydrogen content, which has garnered interest for its potential in hydrogen storage.[1] Understanding its crystal structure is fundamental to elucidating its properties and potential applications. Early studies of Be(BH₄)₂ were challenging due to the difficulty in handling the compound and the low scattering power of hydrogen atoms in X-ray diffraction.[2] However, a definitive single-crystal X-ray diffraction study by Marynick and Lipscomb in 1972 successfully unraveled its complex polymeric structure in the solid state.[3] This guide will delve into the methods and findings of this seminal work and other relevant studies.
Synthesis of Beryllium Borohydride
The synthesis of beryllium borohydride is typically achieved through the reaction of beryllium chloride (BeCl₂) with lithium borohydride (LiBH₄).
Experimental Protocol: Synthesis
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Reactant Preparation: Anhydrous beryllium chloride is used as the starting material. Lithium borohydride is purified by dissolution in a suitable dry solvent, such as diethyl ether, followed by filtration and vacuum drying to remove any impurities.
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Reaction: The reaction is carried out by heating a mixture of beryllium chloride and lithium borohydride.
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Purification: Beryllium borohydride is a volatile solid and can be purified by sublimation at room temperature under vacuum. This process yields colorless crystals suitable for single-crystal X-ray diffraction analysis.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The primary technique used to determine the crystal structure of beryllium borohydride was single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Mounting: A suitable single crystal of beryllium borohydride is selected and mounted on a goniometer head in a dry, inert atmosphere due to its reactivity.
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Data Collection: The crystal is placed in an X-ray diffractometer. Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the positions and intensities of the diffracted beams.
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Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and the space group of the crystal. The positions of the beryllium and boron atoms are located from the Patterson function or direct methods. The positions of the hydrogen atoms are typically determined from difference Fourier maps. The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Crystal Structure of Beryllium Borohydride
The solid-state structure of beryllium borohydride is a helical polymer. It crystallizes in the tetragonal space group I4₁cd.[4] The structure consists of repeating Be(BH₄)₂ units that form helical chains extending along the c-axis.
Key Structural Features:
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Polymeric Chains: The structure is not composed of discrete Be(BH₄)₂ molecules but rather of infinite helical polymers.
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Coordination of Beryllium: Each beryllium atom is coordinated to three borohydride groups. Two of these borohydride groups act as bridging ligands, connecting to adjacent beryllium atoms in the helical chain. The third borohydride group is terminal.[5]
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Hydrogen Bridges: The interaction between the beryllium and the borohydride groups is mediated by hydrogen bridges. Each bridging borohydride group forms two hydrogen bridges with the beryllium atom.
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Coordination Geometry: The arrangement of hydrogen atoms around the beryllium atom is approximately a trigonal prism.
// Nodes for the first Be(BH4)2 unit Be1 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Nodes for the second Be(BH4)2 unit Be2 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Nodes for the third Be(BH4)2 unit Be3 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B3a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B3b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B3c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Edges representing the helical polymer chain Be1 -> B1a [label=" bridging", color="#34A853"]; Be1 -> B1b [label=" bridging", color="#34A853"]; Be1 -> B1c [label=" terminal", color="#FBBC05"];
B1a -> Be2 [label=" bridging", color="#34A853"]; Be2 -> B2a [label=" bridging", color="#34A853"]; Be2 -> B2b [label=" bridging", color="#34A853"]; Be2 -> B2c [label=" terminal", color="#FBBC05"];
B2a -> Be3 [label=" bridging", color="#34A853"]; Be3 -> B3a [label=" bridging", color="#34A853"]; Be3 -> B3b [label=" bridging", color="#34A853"]; Be3 -> B3c [label=" terminal", color="#FBBC05"];
// Dummy nodes for layout dummy1 [style=invis]; dummy2 [style=invis]; B1b -> dummy1 [style=invis]; dummy1 -> B2b [style=invis]; B2b -> dummy2 [style=invis]; dummy2 -> B3b [style=invis];
{rank=same; B1c; B2c; B3c;} } caption: "Simplified 2D representation of the helical polymer chain in solid Be(BH₄)₂."
Quantitative Crystallographic Data
The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of beryllium borohydride.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁cd |
| a (Å) | 13.62 ± 0.01 |
| c (Å) | 9.10 ± 0.01 |
| Z (formula units/cell) | 16 |
Table 1: Crystallographic Data for Beryllium Borohydride.
| Bond | Distance (Å) |
| Be-B (terminal) | 1.918 ± 0.004 |
| Be-B (bridging) | 2.001 ± 0.004 |
| Be-H | 1.55 - 1.69 |
| B-H | 1.11 - 1.14 |
Table 2: Selected Interatomic Distances in Beryllium Borohydride.[4]
Comparison with Gas Phase and Theoretical Studies
It is important to note that the polymeric structure of beryllium borohydride exists in the solid state. In the gas phase, the structure is believed to be monomeric. Computational studies, including Ab initio and Density Functional Theory (DFT) calculations, have explored various possible geometries for the Be(BH₄)₂ molecule. These studies suggest that a structure with D₂d symmetry, featuring two double hydrogen bridges, is the most stable in the gas phase.[2] This highlights the significant influence of intermolecular interactions in the solid state on the overall crystal structure.
Conclusion
The crystal structure of beryllium borohydride has been unequivocally determined by single-crystal X-ray diffraction to be a complex helical polymer. This detailed structural information is crucial for understanding the chemical and physical properties of this high-hydrogen-content material. The methodologies and data presented in this guide provide a solid foundation for further research and development in the field of advanced materials and hydrogen storage.
References
- 1. Beryllium borohydride structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 2. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. arxiv.org [arxiv.org]
